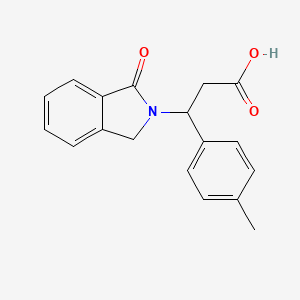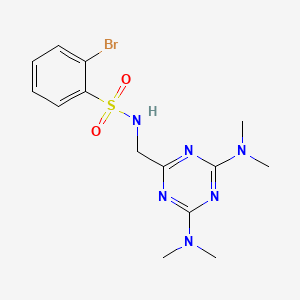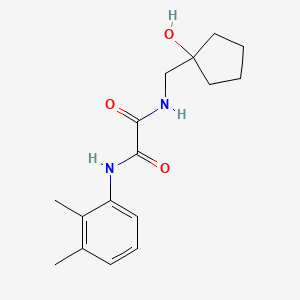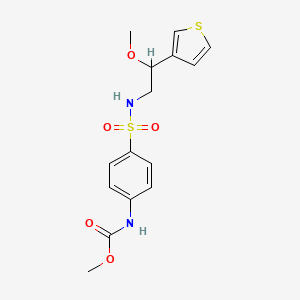![molecular formula C17H23NO B2975928 (2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one CAS No. 329059-03-2](/img/structure/B2975928.png)
(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one, also known as 2-MPP-1, is a synthetic compound belonging to the class of compounds known as pyrrolidinylprop-2-en-1-ones. This compound has been studied extensively in the past few years due to its potential applications in various scientific research areas. 2-MPP-1 has been found to possess a wide range of biological activities, including antifungal, anti-inflammatory, and anti-cancer activities. Additionally, this compound has also been found to possess a number of biochemical and physiological effects, making it an attractive target for further research.
Applications De Recherche Scientifique
Pyrrolidinyl Group Applications
The pyrrolidinyl group is a saturated five-membered ring containing one nitrogen atom, making it a common feature in many biologically active compounds. Research has shown that incorporating the pyrrolidinyl moiety into molecules can enhance their pharmacological profile, such as improving the efficacy and selectivity of drugs targeting the central nervous system. For example, stereochemistry studies of phenylpiracetam, a pyrrolidinone derivative, have demonstrated the importance of the configuration of stereocenters to biological properties, indicating the potential for designing more effective stereoisomer drugs (Veinberg et al., 2015).
Phenyl Group Applications
The phenyl group, a cyclic aromatic hydrocarbon, is another common feature in many therapeutic agents, contributing significantly to the pharmacokinetic and pharmacodynamic properties of drugs. Its presence in molecules can affect their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, modifications on the phenyl group have been explored for developing inhibitors targeting specific cytochrome P450 isoforms, critical for drug metabolism and drug-drug interaction predictions (Khojasteh et al., 2011).
Material Science Applications
In materials science, compounds with pyrrolidinyl and phenyl groups have been utilized in creating novel materials with unique properties. For example, research on cuprous bis-phenanthroline compounds, which feature metal-to-ligand charge transfer (MLCT) excited states, has shown potential applications in optoelectronic devices due to their long-lived excited states and emissive properties (Scaltrito et al., 2000).
Propriétés
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-14(2)13-16-7-5-15(6-8-16)9-10-17(19)18-11-3-4-12-18/h5-10,14H,3-4,11-13H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGTICIJKJDCX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)
![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)



![N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine](/img/structure/B2975858.png)





![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2975866.png)
